REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)=O.P(Cl)(Cl)(OCl)=O.C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C>[C:2]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15]2)=[CH:8][CH:9]=1)#[N:1] |f:2.3.4|
|
Name
|
|
Quantity
|
3.34 g
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Type
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reactant
|
Smiles
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NC(=O)C1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
phosphoryloxychloride
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Quantity
|
3.07 mL
|
Type
|
reactant
|
Smiles
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P(=O)(OCl)(Cl)Cl
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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ice water
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Quantity
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250 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
keeping under 10° C.
|
Type
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STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 10 minutes
|
Duration
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10 min
|
Type
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STIRRING
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Details
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with stirring
|
Type
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EXTRACTION
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Details
|
extracted twice with a mixture of ethyl acetate (200 ml) and hexane (80 ml)
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Type
|
WASH
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Details
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The extract was washed twice with saturated aqueous sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on silica gel (300 ml)
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Type
|
WASH
|
Details
|
eluting with a mixture of n-hexane and ethyl acetate (4:1 v/v)
|
Type
|
ADDITION
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Details
|
The fractions containing the desired compound
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Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |